molecular formula C18H18ClN5OS B5778298 N-2,1,3-benzothiadiazol-4-yl-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide

N-2,1,3-benzothiadiazol-4-yl-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide

Cat. No. B5778298
M. Wt: 387.9 g/mol
InChI Key: JTTOLTWLSKKOEF-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals that often feature in medicinal chemistry due to their diverse biological activities. The research focuses on various derivatives and their syntheses, providing a basis for understanding this specific compound's characteristics and potential applications.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step chemical reactions. For example, derivatives of benzothiadiazol and piperazine can be synthesized through reactions involving chloroacetylation and subsequent interaction with substituted phenylpiperazines. This process is essential for creating the backbone of such compounds, which can then be modified to introduce different substituents and achieve various biological activities (D. Ismailova et al., 2014; S. Verma et al., 2017).

Molecular Structure Analysis

The molecular structure of similar compounds reveals significant interactions and orientations, such as the twisting of the acetamide and thiadiazole units, and the formation of hydrogen bonds contributing to the molecule's stability and reactivity (D. Ismailova et al., 2014).

Chemical Reactions and Properties

Compounds within this category undergo various chemical reactions, forming structures through condensation and cyclization processes. These reactions are pivotal for developing pharmacologically active molecules and understanding their interaction with biological targets (P. Yu et al., 2014).

Future Directions

The future directions for this compound would depend on its intended applications. Benzothiadiazoles have been studied for their potential uses in electronic materials , so this could be a possible area of future research for this compound.

properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5OS/c19-13-3-1-4-14(11-13)24-9-7-23(8-10-24)12-17(25)20-15-5-2-6-16-18(15)22-26-21-16/h1-6,11H,7-10,12H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTTOLTWLSKKOEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=CC3=NSN=C32)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,1,3-benzothiadiazol-4-yl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide

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